molecular formula C12H22F2O3 B14229515 2,2-Difluoro-3-hydroxydodecanoic acid CAS No. 821801-03-0

2,2-Difluoro-3-hydroxydodecanoic acid

Cat. No.: B14229515
CAS No.: 821801-03-0
M. Wt: 252.30 g/mol
InChI Key: QHVFYJKNZHKENP-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxydodecanoic acid is a fluorinated fatty acid derivative characterized by a 12-carbon aliphatic chain with two fluorine atoms at the C2 position and a hydroxyl group at C2. This compound combines lipophilic (fluorine substituents) and hydrophilic (hydroxyl and carboxylic acid) functional groups, making it structurally unique. Its ethyl ester derivative, ethyl 2,2-difluoro-3-hydroxydodecanoate (CAS 172941-62-7), is documented in chemical catalogs as part of a homologous series varying in chain length (e.g., undecanoic and tridecanoic acid analogs) .

Properties

CAS No.

821801-03-0

Molecular Formula

C12H22F2O3

Molecular Weight

252.30 g/mol

IUPAC Name

2,2-difluoro-3-hydroxydodecanoic acid

InChI

InChI=1S/C12H22F2O3/c1-2-3-4-5-6-7-8-9-10(15)12(13,14)11(16)17/h10,15H,2-9H2,1H3,(H,16,17)

InChI Key

QHVFYJKNZHKENP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(C(=O)O)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-hydroxydodecanoic acid typically involves the introduction of fluorine atoms into a dodecanoic acid precursor. One common method is the fluorination of dodecanoic acid derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine atoms under controlled conditions .

Industrial Production Methods

Industrial production of 2,2-Difluoro-3-hydroxydodecanoic acid may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxydodecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity: The hydroxyl group could enable interactions with enzymes or receptors, while fluorine atoms may enhance metabolic stability compared to non-fluorinated hydroxydodecanoic acids .
  • Synthetic Utility : Ethyl esters of this compound are commercially available, suggesting applications in medicinal chemistry or material science .

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